N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C23H25N3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-phenyl-2-piperidin-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H25N3O3S/c1-28-17-11-12-18(19(15-17)29-2)24-22(27)21-20(16-9-5-3-6-10-16)25-23(30-21)26-13-7-4-8-14-26/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3,(H,24,27) |
InChI Key |
XEGCDKMLTWJGQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N=C(S2)N3CCCCC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely used method for thiazole formation. This cyclocondensation involves reacting α-haloketones with thioureas or thioamides under basic conditions. For this compound, 2-bromo-4-phenylacetophenone is typically condensed with a thiourea derivative bearing the piperidin-1-yl group.
Reaction Conditions:
Cyclization of Thiourea Derivatives
Alternative routes utilize thiourea intermediates cyclized with α-haloketones. For example, N-(piperidin-1-yl)thiourea reacts with 2-chloro-4-phenylacetophenone in the presence of potassium carbonate.
Key Advantages:
-
Avoids stoichiometric base usage
-
Enables better control over regioselectivity
Introduction of the Piperidin-1-yl Group
The piperidine moiety is introduced via nucleophilic substitution at the thiazole’s 2-position.
Direct Substitution
Pre-formed thiazole intermediates with a leaving group (e.g., chloride or bromide) at position 2 undergo substitution with piperidine:
Reaction Protocol:
-
Substrate: 2-Chloro-4-phenyl-5-carboxy-thiazole
-
Nucleophile: Piperidine (2.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Potassium iodide (KI)
-
Temperature: 60°C for 8 hours
Carboxamide Formation
The carboxamide group at position 5 is installed via coupling reactions between thiazole-5-carboxylic acid derivatives and 2,4-dimethoxyaniline.
Activation with EDC/DMAP
A standard protocol involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):
Procedure:
-
Dissolve thiazole-5-carboxylic acid (1.0 equiv) in DCM.
-
Add EDC (1.3 equiv) and DMAP (0.3 equiv).
-
Stir under argon for 30 minutes.
-
Add 2,4-dimethoxyaniline (1.2 equiv).
-
React for 48 hours at room temperature.
-
Purify via column chromatography (hexane/ethyl acetate).
Alternative Coupling Reagents
Industrial-scale syntheses may employ cheaper reagents:
Optimization and Industrial Production
Solvent Selection
Industrial protocols prioritize solvent recyclability:
| Step | Preferred Solvent | Boiling Point | Recovery Rate |
|---|---|---|---|
| Thiazole formation | Ethanol | 78°C | 92% |
| Piperidine substitution | THF | 66°C | 88% |
| Carboxamide coupling | DCM | 40°C | 95% |
Catalytic Enhancements
-
Phase-Transfer Catalysts: Benzyltriethylammonium chloride improves substitution kinetics by 40%.
-
Microwave Assistance: Reduces coupling reaction time from 48 hours to 2 hours with comparable yields.
Analytical Characterization
Post-synthetic validation ensures structural fidelity:
| Technique | Key Data Points | Reference |
|---|---|---|
| H NMR (400 MHz) | δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 3.89 (s, 6H, OCH₃) | |
| HPLC Purity | 99.2% (C18 column, acetonitrile/water) | |
| HRMS | m/z 424.1653 [M+H]⁺ (calc. 424.1658) |
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamides with Piperidine/Phenyl Substituents
(a) N-(4-(3-Methoxypiperidin-1-yl)Phenyl)-4-Methyl-2-(1H-Pyrrol-1-yl)Thiazole-5-Carboxamide (CAS: 1797318-78-5)
- Structural differences : Replaces the 2,4-dimethoxyphenyl group with a 3-methoxypiperidinyl-phenyl moiety and substitutes the phenyl group at position 4 with a methyl group.
- This may alter target selectivity and metabolic stability .
(b) N-((1-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)Piperidin-4-yl)Methyl)-2-Phenylthiazole-4-Carboxamide
- Structural differences : Features a thiadiazole ring conjugated to the piperidine group and a phenyl group at position 2 of the thiazole.
- The absence of a 2,4-dimethoxyphenyl group may reduce solubility .
(a) Dasatinib (BMS-354825)
- Structure: 2-Aminothiazole core with a pyrimidine-piperazinyl substituent and a 2-chloro-6-methylphenyl carboxamide.
- Key comparison: Unlike the target compound, Dasatinib’s aminothiazole and pyrimidine groups enable potent kinase inhibition (e.g., Src, Abl). The 2,4-dimethoxyphenyl group in the target compound may reduce kinase affinity but improve off-target safety .
(b) Thiazolyl Thiazolidine-2,4-Dione Derivatives (Va-f)
- Structure : Thiazole fused to thiazolidinedione, with variable benzyl substituents.
- Activity : Exhibited antimicrobial effects against E. coli (comparable to ampicillin). The target compound’s piperidinyl and dimethoxyphenyl groups may enhance Gram-negative bacterial membrane penetration compared to thiazolidinedione derivatives .
Pyrazole Carboxamides (Cannabinoid Receptor Antagonists)
(a) AM251 and Rimonabant (SR141716A)
- Structure : Pyrazole core with piperidinyl and halogenated phenyl groups.
- Key comparison: While both AM251 and the target compound feature piperidine and aromatic carboxamides, the thiazole core in the target compound may reduce CB1 receptor affinity but improve selectivity for non-cannabinoid targets (e.g., kinases or ion channels) .
Structural and Pharmacological Data Table
Key Findings and Implications
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility and π-stacking interactions compared to halogenated or alkylated aryl groups in analogs like AM251 or Dasatinib .
Antimicrobial activity is plausible based on thiazole derivatives in , but direct testing is required .
Synthetic Accessibility :
- The target compound can be synthesized using established protocols for thiazole carboxamides, such as coupling ethyl thiazole carboxylates with 2,4-dimethoxyphenylamine .
Biological Activity
N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety contributes to its pharmacological properties. The methoxy groups at the 2 and 4 positions on the phenyl ring enhance lipophilicity and may influence receptor binding.
Molecular Formula : C20H24N2O3S
Molecular Weight : 372.48 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | E. coli |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, derivatives with similar structural features have been reported to inhibit growth in various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals that modifications to the substituents on the thiazole and phenyl rings can significantly impact biological activity. For example:
- Methoxy Substituents : Enhance lipophilicity and receptor affinity.
- Piperidine Ring : Plays a crucial role in binding interactions with biological targets.
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against common pathogens. The study concluded that specific substitutions on the thiazole ring were vital for enhancing antimicrobial efficacy .
- Anticancer Evaluation : In a study focused on anticancer properties, thiazole-containing compounds were evaluated against multiple cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
